Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)
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Overview
Description
Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a naphthyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyl Group: The naphthyl group is synthesized through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to a naphthalene ring.
Formation of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol reacts with an alkyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a dihaloalkane.
Final Coupling: The final step involves coupling the naphthyl and phenoxy groups with the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(P-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine
- 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
Uniqueness
Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
CAS No. |
10090-61-6 |
---|---|
Molecular Formula |
C28H30ClNO |
Molecular Weight |
432 g/mol |
IUPAC Name |
1-[2-[4-(2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO.ClH/c1-2-8-22(9-3-1)27-17-14-23-10-4-5-11-26(23)28(27)24-12-15-25(16-13-24)30-21-20-29-18-6-7-19-29;/h1-5,8-13,15-16H,6-7,14,17-21H2;1H |
InChI Key |
UNQYZWLCGVJWRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
10090-61-6 | |
Synonyms |
U 22,410A U 22410A U-22,410A U-22410A |
Origin of Product |
United States |
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